molecular formula C31H27BO2 B3027589 2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1346007-05-3

2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3027589
CAS No.: 1346007-05-3
M. Wt: 442.4 g/mol
InChI Key: FCQPLZQSAKVCFH-UHFFFAOYSA-N
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Description

2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its unique structural features, which include a spirobifluorene core and a dioxaborolane moiety. These structural elements contribute to its stability and electronic properties, making it a valuable component in various applications such as organic light-emitting diodes (OLEDs) and organic solar cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Spirobifluorene Core: The spirobifluorene core is synthesized through a series of reactions, including bromination and coupling reactions.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a reaction with tetramethyl-1,3,2-dioxaborolane under specific conditions. This step often involves the use of catalysts and controlled temperatures to ensure the successful formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the dioxaborolane moiety is replaced by other functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving the use of bases and solvents like dichloromethane.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are commonly used, with conditions involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, which are valuable in the synthesis of organic electronic materials.

Mechanism of Action

The mechanism by which 2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily related to its electronic structure. The spirobifluorene core provides a rigid framework that enhances the compound’s stability and electronic properties. The dioxaborolane moiety can participate in various chemical reactions, allowing the compound to interact with different molecular targets and pathways. For instance, in OLEDs, the compound can facilitate efficient charge transport and light emission through its conjugated system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the spirobifluorene core and the dioxaborolane moiety. This combination provides a balance of stability, electronic properties, and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-3-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-28-24(19-20)23-13-7-10-16-27(23)31(28)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQPLZQSAKVCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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